molecular formula C4H8O2 B1346627 2-Methylenepropane-1,3-diol CAS No. 3513-81-3

2-Methylenepropane-1,3-diol

Cat. No. B1346627
CAS RN: 3513-81-3
M. Wt: 88.11 g/mol
InChI Key: JFFYKITVXPZLQS-UHFFFAOYSA-N
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Description

2-Methylenepropane-1,3-diol (2-MP1,3-diol) is a versatile chemical compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, and water-soluble compound with a molecular weight of 88.1 g/mol. 2-MP1,3-diol is used in the synthesis of many compounds, such as pharmaceuticals and other industrial products. It is also employed in the production of food additives and preservatives, and in the manufacture of cosmetics and personal care products. Additionally, 2-MP1,3-diol is used as a biological marker for the detection of certain diseases and has potential applications in the treatment of cancer.

Scientific Research Applications

Unsaturated Polyester Resins (Composites)

The unique molecular structure of 2-Methylene-1,3-propanediol (MPO) brings significant process and property advantages to unsaturated polyester resins (UPR). The all-primary hydroxyl and high boiling point character of MPO increase both esterification rates and kettle productivity . MPO provides an excellent balance of tensile strength, elongation, and flexibility to the final product .

Unsaturated Polyester Resins (Gelcoats)

Gelcoats formulated with MPO based polyesters have high strength and elongation characteristics, excellent blister resistance, and excellent weatherability . Comprehensive testing has demonstrated that MPO enhances the toughness of gelcoats without sacrificing extended weatherability performance .

Saturated Polyester for Coating

MPO’s unique capability to flexibilize high aromatic content phthalic, isophthalic, or terephthalic-based polyesters enables O-T flexibility coupled with H-2H pencil hardness . Extensive testing of MPO-based polyesters has demonstrated that manufacturers can use MPO to make highly weatherable polyester binders .

Polyurethane

MPO is a building block that manufacturers broadly utilize in the diverse field of polyurethane coating, adhesives, sealants, and elastomers . Application systems include: 2K industrial maintenance coatings, aqueous polyurethane dispersions, liquid prepolymers for urethane elastomers, and urethane adhesives .

Thermoplastic Elastomers

2-Methylene-1,3-propanediol can be used in the synthesis of thermoplastic elastomers . These elastomers show significantly lower tensile modulus and higher elongation at break than those of homopoly (L-lactide) .

Biosynthesis

In the oxidative pathway, NAD + -dependent glycerol dehydrogenase enzyme converts glycerol to dihydroxyacetone (DHA), which is phosphorylated to dihydroxyacetone phosphate (DHAP) by transfer of phosphate group from ATP in the presence of kinase enzyme .

properties

IUPAC Name

2-methylidenepropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYKITVXPZLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063055
Record name 1,3-Propanediol, 2-methylene-
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methylenepropane-1,3-diol

CAS RN

3513-81-3
Record name 2-Methylene-1,3-propanediol
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 2-methylenepropane-1,3-diol
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Record name 2-Methylene-1,3-propanediol
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Synthesis routes and methods

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-Methylenepropane-1,3-diol has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. Characterization data can be found in various publications, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. [, ] For detailed spectroscopic information, refer to those specific research papers.

A: 2-Methylenepropane-1,3-diol serves as a unique substrate in palladium-catalyzed reactions, exhibiting amphiphilic reactivity. [, , , , ] It undergoes selective activation, acting as either an allyl cation, allyl anion, or a zwitterionic trimethylenemethane species depending on the reaction conditions. For instance, in the presence of a palladium catalyst and triethylborane, it enables electrophilic allylation of various nucleophiles. [, ] Conversely, with palladium and diethyl zinc, it forms allyl anions, facilitating reactions with aldehydes and imines to yield homoallyl alcohols and homoallylamines. []

A: The amphiphilic activation of 2-methylenepropane-1,3-diol is notable for its ability to generate both allyl cations and anions under palladium catalysis. This dual reactivity allows for versatile synthetic applications. For example, it enables the synthesis of 3-methylenecyclopentanols from aldehydes and 3-methylenepyrrolidines from aldimines through sequential reactions with the zwitterionic trimethylenemethane intermediate. [, , ]

A: 2-Methylenepropane-1,3-diol is a key component in the synthesis of pyrrolidines via a palladium-catalyzed, one-pot amphiphilic allylation of aldimines. [, , ] This method offers a mild and efficient route to access pyrrolidines, valuable heterocyclic compounds with wide applications in medicinal chemistry.

A: Beyond pyrrolidine synthesis, 2-methylenepropane-1,3-diol serves as a precursor for various compounds. It is used in the synthesis of monomers that expand on polymerization, like 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane and 3,9‐dimethylene‐1,5,7,11‐tetraoxaspiro[5.5]undecane. [, ] These monomers are significant as they counteract the typical shrinkage observed during polymerization of common monomers like vinyl chloride and styrene. 2-Methylenepropane-1,3-diol is also utilized in the synthesis of platelet activating factor (PAF) antagonists, [] and as a starting material for synthesizing fluorinated analogues of anticancer-active ether lipids. []

A: 2-Methylenepropane-1,3-diol can be incorporated into the synthesis of linear and network polymer electrolytes. [] When included in oxymethylene-linking polymerization reactions, it introduces crosslinking points, leading to the formation of network structures. These polymers have potential applications in electrochemical devices, particularly as electrolytes in lithium batteries.

A: 2-Methylenepropane-1,3-diol, along with its diacetate derivative, acts as a precursor in the synthesis of 3,5-dialkylpyridines. [] This method presents a novel approach towards these valuable compounds, utilizing readily available petrochemical starting materials.

A: 2-Methylenepropane-1,3-diol can be synthesized via the alkaline hydrolysis of 3-chloro-2-chloromethyl-1-propene. [] The use of N,N-dimethylformamide as a solvent has been shown to improve the yield of this reaction significantly. [, ]

A: Yes, derivatives of 2-methylenepropane-1,3-diol, specifically its diacetate, have been explored in palladium-catalyzed cyclization reactions. [] This approach enables the synthesis of functionalized 2-vinyl-2,3-dihydropyrroles and 3-methylene-1,2,3,4-tetrahydropyridines, highlighting the versatility of 2-methylenepropane-1,3-diol derivatives in accessing diverse heterocyclic structures.

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